molecular formula C3H7Cl3Si B1581314 2-Chloroethylmethyldichlorosilane CAS No. 7787-85-1

2-Chloroethylmethyldichlorosilane

Cat. No.: B1581314
CAS No.: 7787-85-1
M. Wt: 177.53 g/mol
InChI Key: DBWSTBGNSJEPFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloroethylmethyldichlorosilane typically involves the reaction of methyltrichlorosilane with ethylene in the presence of a catalyst . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity.

Chemical Reactions Analysis

2-Chloroethylmethyldichlorosilane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 2-Chloroethylmethyldichlorosilane exerts its effects involves the interaction of its reactive chlorine atoms with various substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrolysis reactions, the chlorine atoms are replaced by hydroxyl groups, leading to the formation of silanols .

Comparison with Similar Compounds

2-Chloroethylmethyldichlorosilane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in various fields.

Properties

IUPAC Name

dichloro-(2-chloroethyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl3Si/c1-7(5,6)3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWSTBGNSJEPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064855
Record name Silane, dichloro(2-chloroethyl)methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7787-85-1
Record name Dichloro(2-chloroethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7787-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichloro(2-chloroethyl)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloro(2-chloroethyl)methyl-
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Record name Silane, dichloro(2-chloroethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(2-chloroethyl)methylsilane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloroethylmethyldichlorosilane
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2-Chloroethylmethyldichlorosilane
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2-Chloroethylmethyldichlorosilane
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2-Chloroethylmethyldichlorosilane
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Customer
Q & A

Q1: What is the primary finding of the research paper regarding the formation of 2-Chloroethylmethyldichlorosilane?

A1: The research paper identifies this compound as the main product of the reaction between methyldichlorosilane and vinyl chloride under radiation. This reaction follows a radical-chain addition mechanism [].

Q2: What is the significance of the low activation energy in the formation of this compound?

A2: The research highlights the low activation energy (14 +/- 4 kJ/mole) required for the methyldichlorosilyl radical to add to vinyl chloride. This is attributed to the stabilizing effect of p..pi..-d..pi.. interactions in the reaction's transition state []. This interaction also explains the similar activation energies observed in reactions of methyldichlorosilane with both vinyl chloride and 1-hexene.

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